1-Phenyl-2-(quinazolin-4-ylthio)ethanone
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Overview
Description
WAY-320165 is a chemical compound that has garnered interest in scientific research due to its unique properties and potential applications. It is a synthetic molecule designed for specific interactions within biological systems, making it a valuable tool in various fields of study.
Scientific Research Applications
WAY-320165 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: WAY-320165 is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-320165 involves multiple steps, each requiring precise reaction conditions to ensure the desired product is obtained. The process typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions, including condensation, cyclization, and functional group modifications. Each step is carefully monitored to maintain the integrity of the compound and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of WAY-320165 is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of reaction parameters. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
WAY-320165 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: WAY-320165 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving WAY-320165 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Mechanism of Action
The mechanism of action of WAY-320165 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Understanding these interactions helps in elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
WAY-320165 can be compared with other similar compounds to highlight its uniqueness:
WAY-100635: This compound is a potent and selective antagonist of the 5-HT1A receptor, used in neuropharmacological research.
WAY-320165 stands out due to its specific molecular structure and the unique interactions it exhibits within biological systems
Properties
IUPAC Name |
1-phenyl-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-20-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEPUPXYQONQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352295 |
Source
|
Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31737-18-5 |
Source
|
Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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